molecular formula C12H14N4O B15057799 6-(4-Formylpiperazin-1-yl)-2-methylnicotinonitrile

6-(4-Formylpiperazin-1-yl)-2-methylnicotinonitrile

Cat. No.: B15057799
M. Wt: 230.27 g/mol
InChI Key: VMCOQFZCDLGWEG-UHFFFAOYSA-N
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Description

6-(4-Formylpiperazin-1-yl)-2-methylnicotinonitrile is a chemical compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a formyl group and a nicotinonitrile moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Formylpiperazin-1-yl)-2-methylnicotinonitrile typically involves multi-step organic synthesis. One common method includes the reaction of 2-methylnicotinonitrile with 4-formylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(4-Formylpiperazin-1-yl)-2-methylnicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the formyl group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: 6-(4-Carboxypiperazin-1-yl)-2-methylnicotinonitrile.

    Reduction: 6-(4-Aminopiperazin-1-yl)-2-methylnicotinonitrile.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

6-(4-Formylpiperazin-1-yl)-2-methylnicotinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(4-Formylpiperazin-1-yl)-2-methylnicotinonitrile depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The nitrile group can also participate in hydrogen bonding and other interactions that influence the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    6-(4-Methylpiperazin-1-yl)-2-methylnicotinonitrile: Similar structure but with a methyl group instead of a formyl group.

    6-(4-Piperazin-1-yl)-2-methylnicotinonitrile: Lacks the formyl group, making it less reactive in certain chemical reactions.

Uniqueness

6-(4-Formylpiperazin-1-yl)-2-methylnicotinonitrile is unique due to the presence of both a formyl group and a nitrile group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H14N4O

Molecular Weight

230.27 g/mol

IUPAC Name

6-(4-formylpiperazin-1-yl)-2-methylpyridine-3-carbonitrile

InChI

InChI=1S/C12H14N4O/c1-10-11(8-13)2-3-12(14-10)16-6-4-15(9-17)5-7-16/h2-3,9H,4-7H2,1H3

InChI Key

VMCOQFZCDLGWEG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N2CCN(CC2)C=O)C#N

Origin of Product

United States

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